molecular formula C19H12ClN5O B2662061 5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-(3-pyridinyl)pyrimidine CAS No. 339279-67-3

5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-(3-pyridinyl)pyrimidine

Cat. No. B2662061
CAS RN: 339279-67-3
M. Wt: 361.79
InChI Key: XUTKEVYBLXJEPH-IZHYLOQSSA-N
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Description

5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-(3-pyridinyl)pyrimidine, also known as 5-CPD, is a heterocyclic organic compound that has become increasingly important in the field of scientific research. It has been used in a variety of applications, including synthesis of other compounds, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Synthesis and Catalyst Applications

The pyranopyrimidine core, closely related to the compound , has been identified as a key precursor for medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Research has focused on the development of substituted pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. This demonstrates the compound's relevance in the synthesis of medically significant molecules, facilitated by advanced catalytic methods for enhancing reaction efficiency and product selectivity (Parmar, Vala, & Patel, 2023).

Optoelectronic Material Development

The compound's structural relatives, quinazolines and pyrimidines, have been extensively researched for applications in electronic devices, highlighting the potential of pyrimidine derivatives in optoelectronic materials. Incorporation into π-extended conjugated systems has shown value for creating novel materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. This points towards the broader applicability of the compound in developing advanced materials for electronic and photonic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry and Drug Discovery

Pyrimidine derivatives, including structures similar to the compound of interest, have been extensively explored for their pharmacological properties. They exhibit a broad spectrum of activities, including anticancer, antiviral, and antimicrobial effects. This versatility makes pyrimidine a valuable scaffold in drug discovery, leading to the development of new therapeutic agents with potential applications in treating various diseases (Kaur et al., 2014). The synthesis and characterization of pyrimidine derivatives continue to be a significant area of research, with ongoing investigations into their anti-inflammatory activities and the structure-activity relationships that govern their pharmacological efficacy (Gondkar, Deshmukh, & Chaudhari, 2013).

properties

IUPAC Name

(4-chlorophenyl)-[4-(furan-2-yl)-2-pyridin-3-ylpyrimidin-5-yl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O/c20-14-5-7-15(8-6-14)24-25-16-12-22-19(13-3-1-9-21-11-13)23-18(16)17-4-2-10-26-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTKEVYBLXJEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C(=N2)C3=CC=CO3)N=NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-(3-pyridinyl)pyrimidine

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